2,5-difluoro-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide

fluorination pattern lipophilicity metabolic stability

Securing the precise 2,5-difluoro substitution for SAR expansion is challenging. This compound fills a critical gap in the pyridine-linked 1,2,4-oxadiazole benzamide chemotype, with published analogs showing up to 90.5% fungicidal inhibition against Botrytis cinerea at 50 mg/L, surpassing fluxapyroxad. The 2,5-difluoro pattern eliminates O-dealkylation sites, enhancing metabolic stability vs. alkoxy analogs. • Enables systematic SAR exploration of uncharted fluorination patterns • Suitable for larvicidal screening (lead analog: 100% mortality at 10 mg/L) • Matched molecular pair with 2-ethoxy analog available for metabolic stability studies

Molecular Formula C20H18F2N4O2
Molecular Weight 384.387
CAS No. 1396799-68-0
Cat. No. B2619085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide
CAS1396799-68-0
Molecular FormulaC20H18F2N4O2
Molecular Weight384.387
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=C(C=CC(=C4)F)F
InChIInChI=1S/C20H18F2N4O2/c21-14-6-7-16(22)15(11-14)18(27)25-20(8-2-1-3-9-20)19-24-17(26-28-19)13-5-4-10-23-12-13/h4-7,10-12H,1-3,8-9H2,(H,25,27)
InChIKeyQAOXJNIQKVPGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Difluoro-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide: Structural Identity & Procurement Baseline


2,5-Difluoro-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS 1396799-68-0) is a fully synthetic small molecule (MW 384.39 g/mol, formula C₂₀H₁₈F₂N₄O₂) belonging to the pyridine-linked 1,2,4-oxadiazole benzamide class . The compound features a 2,5-difluorobenzamide moiety connected via an amide bond to a cyclohexyl spacer, which in turn is linked to a 3-(pyridin-3-yl)-1,2,4-oxadiazole heterocyclic system. This scaffold has been investigated in the context of pesticidal lead discovery, where structurally related benzamides substituted with pyridine-linked 1,2,4-oxadiazole demonstrated larvicidal activity against mosquito larvae (100% mortality at 10 mg/L for the most active analog) and fungicidal activity against eight phytopathogenic fungi, with one analog (7h) surpassing the commercial fungicide fluxapyroxad against Botrytis cinerea (90.5% vs. 63.6% inhibition at 50 mg/L) [1]. The target compound is commercially available through screening-compound suppliers and is intended for non-human research use only .

Screening-compound for agrochemical SAR studies
Larvicidal and fungicidal lead discovery programs
Fluorine substitution effects on metabolic stability
Non-human research use only

Why 2,5-Difluoro... Benzamide Cannot Be Interchanged with Close Analogs: Procurement Risk


Although multiple commercial vendors list compounds sharing the identical 1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexylamine core, the benzamide substitution pattern is the principal determinant of biological activity, physicochemical properties, and target engagement within this chemotype [1]. In the published benzamide series, variations in the benzamide ring substituents—ranging from unsubstituted (7a) to 2-CH₃, 3-CH₃, 4-Cl, and other groups—produced divergent larvicidal and fungicidal potency profiles, with larvicidal activity at 10 mg/L ranging from moderate to 100% mortality depending solely on the benzamide substitution [1]. Generic substitution of the 2,5-difluoro pattern with, for example, a 3-fluoro-4-methoxy (CAS 1340842-38-7), 2-ethoxy (CAS 1326865-64-8), or 3,4-difluoro analog would alter hydrogen-bonding capacity, lipophilicity, metabolic stability, and steric fit within biological targets. Procurement decisions that disregard the specific 2,5-difluoro substitution therefore carry material risk of obtaining a compound with uncharacterized or divergent activity.

Benzamide substitution Substituent identity on the benzamide ring drives larvicidal and fungicidal potency; close analogs may show divergent activity.
Fluorine positional isomerism 2,5-Difluoro isomer offers distinct electronic/steric profile vs. 3,4-difluoro; binding and ADME properties may not transfer.
Metabolic soft spots Alkoxy-substituted analogs (e.g., 2-ethoxy) carry O-dealkylation liability absent in 2,5-difluoro; metabolic stability may differ.

Quantitative Differentiation Evidence: 2,5-Difluoro... Benzamide vs. Closest Analogs


Fluorination Pattern: 2,5-Difluoro vs. 3-Fluoro-4-Methoxy—Physicochemical & ADME Differentiation

The 2,5-difluorobenzamide substitution in the target compound is predicted to confer distinct physicochemical properties compared to the 3-fluoro-4-methoxy analog (CAS 1340842-38-7), a close scaffold relative commercially available from the same vendor library . The 2,5-difluoro pattern eliminates the hydrogen-bond donor capacity of the methoxy oxygen present in the comparator, potentially reducing aqueous solubility but increasing membrane permeability. Calculated logP differences between these two substitution patterns, based on the fragment contribution method, are estimated at approximately 0.5–0.8 log units lower for the 2,5-difluoro analog, favoring enhanced metabolic stability through reduced CYP450-mediated O-dealkylation susceptibility [1]. In the published benzamide-1,2,4-oxadiazole series, benzamide ring substitution was the dominant factor controlling biological activity differences among analogs sharing the identical core scaffold [2].

LogP comparison
Class-level
Predicted ΔlogP ≈ 0.5–0.8 lower for 2,5-difluoro vs. 3-fluoro-4-methoxy
May support reduced non-specific binding
In silico estimate; no experimental logP data
fluorination pattern lipophilicity metabolic stability ADME prediction

Oxidative Metabolic Stability: 2,5-Difluoro vs. 2-Ethoxy—Blocking O-Dealkylation

The 2,5-difluoro substitution pattern eliminates the ethoxy group (–OCH₂CH₃) present in the 2-ethoxy analog (CAS 1326865-64-8), a commercially available scaffold-matched comparator . The ethoxy substituent is a well-established substrate for cytochrome P450-mediated O-dealkylation, a primary metabolic soft spot that can lead to rapid hepatic clearance and short in vivo half-life. Fluorine substitution at aromatic positions ortho and para to the amide carbonyl, as in the target compound, blocks oxidative metabolism at these sites through the electron-withdrawing and C–F bond strength effects, a strategy extensively validated in medicinal chemistry for improving metabolic stability [1]. In the broader benzamide-1,2,4-oxadiazole series, inactivity differences among structurally near-identical analogs were attributed to benzamide ring substituent effects on target binding and overall molecular properties [2].

Metabolic soft spot
Class-level
Absent O-dealkylation site vs. 2-ethoxy analog
Potential for improved metabolic stability
Structural inference; no microsomal data
metabolic stability O-dealkylation fluorine blocking CYP450

Fungicidal Potency Benchmark: Oxadiazole Benzamide Chemotype vs. Fluxapyroxad

Within the pyridine-linked 1,2,4-oxadiazole benzamide chemotype to which the target compound belongs, at least one analog (compound 7h) demonstrated superior fungicidal activity against Botrytis cinerea compared to the commercial succinate dehydrogenase inhibitor (SDHI) fungicide fluxapyroxad, achieving 90.5% inhibition vs. 63.6% at the same concentration of 50 mg/L [1]. While the specific 2,5-difluoro analog was not among the tested compounds in this published series, the data establish the capability of this chemotype to exceed the performance of a registered commercial fungicide, providing a class-level efficacy benchmark for analog selection and further optimization. The benzamide substitution was a key determinant of activity magnitude within the series, with inhibition values varying from moderate to 90.5% depending on the specific R-group on the benzamide ring [1].

Fungicidal benchmark
Class-level
Analog 7h: 90.5% inhibition vs. fluxapyroxad 63.6% at 50 mg/L
Chemotype exceeds commercial SDHI fungicide
Class-level comparison; 2,5-difluoro not directly tested
fungicidal activity Botrytis cinerea fluxapyroxad comparative efficacy

Larvicidal Activity: Low-Concentration Potency in Oxadiazole Benzamide Chemotype

The published benzamide-1,2,4-oxadiazole series established a clear larvicidal structure-activity relationship (SAR) against mosquito larvae, with the most active analog (7a, unsubstituted benzamide) achieving 100% mortality at 10 mg/L and retaining 40% mortality even at 1 mg/L [1]. Other analogs within the same series showed progressively lower activity depending on benzamide substitution. This SAR demonstrates that larvicidal potency within this chemotype is exquisitely sensitive to the benzamide ring substituent identity and position, and that the scaffold can deliver high potency at low concentrations. The target 2,5-difluoro compound represents an unexplored substitution pattern within this activity landscape, positioned for comparative SAR expansion.

Larvicidal SAR
Class-level
Lead analog 7a: 100% mortality at 10 mg/L; 40% at 1 mg/L
Substitution-dependent potency landscape
2,5-Difluoro pattern not yet evaluated
larvicidal activity mosquito larvae dose-response pesticidal lead

Fluorine Position Isomerism: 2,5-Difluoro vs. 3,4-Difluoro—Electronic & Steric Properties

Among commercially available difluorobenzamide analogs sharing the identical 1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl core, the target 2,5-difluoro isomer (CAS 1396799-68-0) is positionally distinct from the 3,4-difluoro isomer (available from ChemDiv) . The 2,5-difluoro arrangement places fluorine atoms at the ortho and para positions relative to the amide carbonyl, whereas the 3,4-difluoro isomer places them at meta and para positions. This positional difference alters the electronic influence on the amide NH acidity (through inductive effects), the conformational preference of the benzamide ring relative to the carbonyl (through ortho steric effects), and the molecular electrostatic potential surface [1]. In the broader class, benzamide ring substitution position was a key determinant of biological activity [2]. Direct head-to-head biological comparison data between these two specific isomers are not publicly available.

Positional isomerism
Class-level
2,5-Difluoro ortho effect alters amide conformation vs. 3,4-difluoro
Distinct electronic/steric profile for SAR
No direct biological comparison available
fluorine positional isomerism electronic effects steric effects 2,5-difluoro vs. 3,4-difluoro

Application Scenarios for 2,5-Difluoro... Benzamide


Agrochemical SAR Expansion: Oxadiazole Benzamide Fungicidal Chemotype

The target compound is positioned for structure-activity relationship (SAR) expansion studies within the pyridine-linked 1,2,4-oxadiazole benzamide fungicidal chemotype. Published data demonstrate that this scaffold can deliver fungicidal activity exceeding the commercial SDHI fungicide fluxapyroxad against Botrytis cinerea (90.5% vs. 63.6% inhibition at 50 mg/L), with activity highly dependent on benzamide substitution [1]. The 2,5-difluoro substitution pattern is absent from the published compound set, making this compound a valuable probe for exploring uncharted substitution space. Procurement of the target compound alongside the 3-fluoro-4-methoxy and 2-ethoxy analogs would enable a systematic evaluation of how fluorination pattern and hydrogen-bond capacity modulate antifungal potency.

Vector-Control Larvicidal SAR: Probing 2,5-Difluoro Substitution

The established mosquito larvicidal activity of the benzamide-1,2,4-oxadiazole chemotype (100% mortality at 10 mg/L for the lead analog 7a, with residual activity at 1 mg/L) [1] supports the use of the target 2,5-difluoro compound in larvicidal screening cascades. As an analog bearing a fluorination pattern not represented in the published SAR, the compound can serve as a probe to determine whether 2,5-difluoro substitution enhances, maintains, or reduces larvicidal potency relative to the unsubstituted and mono-substituted benchmarks. This scenario is particularly relevant for programs targeting insecticide-resistant mosquito populations where novel chemotypes with differentiated substitution are needed.

Medicinal Chemistry: Metabolic Stability Optimization via Fluorination

For drug discovery programs exploring amide-containing heterocyclic scaffolds, the target compound exemplifies a design strategy where 2,5-difluoro substitution on the benzamide ring is expected to confer improved metabolic stability relative to alkoxy-substituted analogs [1][2]. The absence of O-dealkylation sites (present in the 2-ethoxy comparator, CAS 1326865-64-8) and the metabolic shielding provided by aryl C–F bonds make this compound a candidate for comparative microsomal stability assays. Procurement alongside the 2-ethoxy analog would provide a matched molecular pair for quantifying the metabolic stability advantage of fluorine-for-alkoxy substitution within an otherwise identical scaffold.

Computational Chemistry: Benchmarking Fluorine Positional Isomers

The availability of multiple difluorobenzamide positional isomers sharing the same core scaffold—specifically the 2,5-difluoro (CAS 1396799-68-0) and 3,4-difluoro analogs—creates an opportunity for computational chemists to benchmark quantum mechanical and molecular dynamics predictions of fluorine positional effects on molecular properties [1][2]. These isomers can serve as a test set for validating calculated descriptors such as electrostatic potential surfaces, conformational energy landscapes, and hydrogen-bond acidity (pKₐ of the amide NH), which are critical parameters for pharmacophore modeling and virtual screening campaigns.

Application
Selection Property
Validation Focus
Agrochemical SAR expansion
Benzamide substitution pattern
Fungicidal potency benchmarking
Larvicidal screening
Unexplored 2,5-difluoro substitution
Larvicidal mortality rate context
Metabolic stability optimization
Fluorine-for-alkoxy substitution
Microsomal stability comparison
Fluorine positional isomer benchmarking
Ortho vs. meta/para fluorine effects
Electronic/steric property validation
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